Fénofibrate Impureté 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fenofibrate Impurity 1 is a process-related impurity found in the drug substance fenofibrate. Fenofibrate is used to treat high levels of cholesterol and triglycerides in the blood. The identification, quantification, and control of impurities in drug substances are crucial for ensuring the safety and efficacy of pharmaceutical products .

Applications De Recherche Scientifique

Fenofibrate Impurity 1 has several scientific research applications, including:

Chemistry: Used as a reference standard for analytical method development and validation in the quality control of fenofibrate.

Biology: Studied for its potential biological effects and interactions with cellular components.

Medicine: Investigated for its role in the safety and efficacy of fenofibrate as a pharmaceutical product.

Industry: Utilized in the development of improved synthesis and purification methods for fenofibrate.

Mécanisme D'action

Target of Action

Fenofibrate Impurity 1, like Fenofibrate, primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and xenobiotic metabolism .

Mode of Action

Fenofibrate Impurity 1, upon administration, is likely to interact with its target, PPARα, similar to Fenofibrate. The compound binds to PPARα, forming a heterodimer complex with the retinoid X receptor (RXR) . This complex then binds to peroxisome proliferator response elements (PPREs) in target genes, leading to transcriptional activation of these genes . This interaction results in changes in the expression of genes involved in lipid metabolism, inflammation, and xenobiotic metabolism .

Biochemical Pathways

The activation of PPARα by Fenofibrate Impurity 1 affects several biochemical pathways. One key pathway is the PPARα/PGC-1α signaling pathway . Activation of this pathway promotes mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation in the liver . It also enhances mitochondrial biosynthesis and ATP production .

Pharmacokinetics

Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed . Its absorption can be increased after food consumption . Once absorbed, Fenofibrate is rapidly converted to fenofibric acid, the active moiety, by tissue and plasma esterases .

Result of Action

The activation of PPARα by Fenofibrate Impurity 1 leads to molecular and cellular effects that influence lipid metabolism. It reduces apoptosis caused by high glucose and severely interferes with cell proliferation . It also reduces the intracellular accumulation of lipids and oxidative stress .

Action Environment

The action, efficacy, and stability of Fenofibrate Impurity 1 can be influenced by various environmental factors. For instance, the presence of food can significantly increase the absorption of Fenofibrate, thereby potentially enhancing the bioavailability of Fenofibrate Impurity 1 . Furthermore, the compound’s lipophilic nature suggests that it may be more stable and effective in lipid-rich environments .

Analyse Biochimique

Biochemical Properties

Fenofibrate Impurity 1, like Fenofibrate, is highly lipophilic and virtually insoluble in water . It’s poorly absorbed, and its bioavailability can be maximized when coadministered with meals

Cellular Effects

Fenofibrate has been shown to have significant effects on hepatic lipid accumulation and mitochondrial function-related signaling pathways . It’s possible that Fenofibrate Impurity 1 may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Fenofibrate is known to up-regulate the PPARα/PGC-1α signaling pathway, promoting mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation of liver . Fenofibrate Impurity 1 may share similar mechanisms of action.

Temporal Effects in Laboratory Settings

Fenofibrate has been shown to have significant effects on hepatic lipid accumulation and mitochondrial function-related signaling pathways over time .

Dosage Effects in Animal Models

Fenofibrate has been shown to significantly decrease hepatic steatosis, inflammation, and fibrosis in both therapeutic and preventive models .

Metabolic Pathways

Fenofibrate is known to enhance the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed .

Subcellular Localization

Fenofibrate is known to be highly lipophilic, suggesting that it may localize to lipid-rich areas of the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

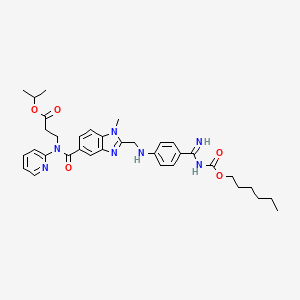

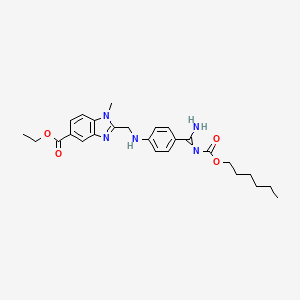

Fenofibrate Impurity 1 can be synthesized through various chemical reactions involving fenofibrate or its intermediates. One common method involves the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate . The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the reaction. The product is then purified using techniques like column chromatography or high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, the production of fenofibrate and its impurities involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as preparative HPLC, is common to isolate and characterize impurities like Fenofibrate Impurity 1 .

Analyse Des Réactions Chimiques

Types of Reactions

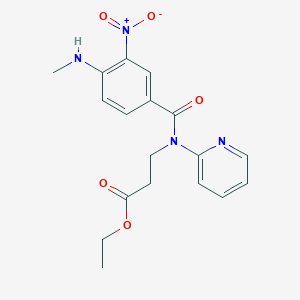

Fenofibrate Impurity 1 can undergo various chemical reactions, including:

Reduction: The addition of hydrogen or the removal of oxygen.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fenofibrate Impurity 1 may yield different ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Fenofibrate Impurity 1 include other impurities and degradation products of fenofibrate, such as:

- Fenofibrate Impurity A (4-chlorophenyl)(4-hydroxyphenyl)methanone

- Fenofibrate Impurity B (Fenofibric Acid)

- Fenofibrate Impurity C (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one

- Fenofibrate Impurity D (Fenofibric Acid Methyl Ester)

- Fenofibrate Impurity E (Fenofibric Acid Ethyl Ester)

Uniqueness

Fenofibrate Impurity 1 is unique in its specific chemical structure and the conditions under which it is formed. Its identification and characterization are essential for ensuring the quality and safety of fenofibrate as a pharmaceutical product .

Propriétés

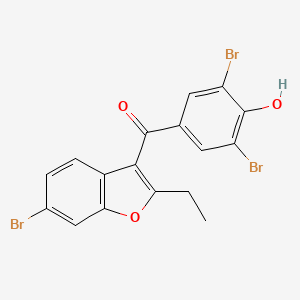

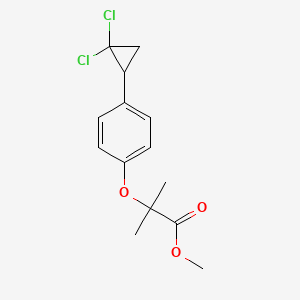

Numéro CAS |

2985-79-7 |

|---|---|

Formule moléculaire |

C13H9ClO2 |

Poids moléculaire |

232.67 |

Apparence |

White to pale yellow solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(4-chlorophenyl)(2-hydroxyphenyl)methanone; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.